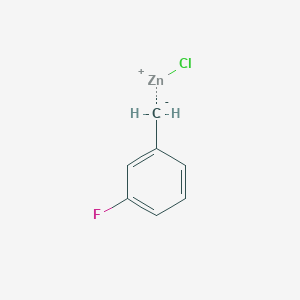

3-Fluorobenzylzinc chloride

説明

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation Methodologies

Organozinc reagents are a cornerstone of modern organic synthesis, primarily valued for their role in constructing carbon-carbon (C-C) bonds. smolecule.comnih.gov Their significance stems from a balanced reactivity profile; they are nucleophilic enough to react with a wide range of electrophiles, yet they exhibit greater functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. nih.govwikipedia.org This tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. uwindsor.ca

Several named reactions highlight the utility of organozinc compounds:

The Negishi Coupling: A powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide (or triflate). rsc.orgsigmaaldrich.com This reaction is exceptionally versatile, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other crucial bonds. rsc.orgindofinechemical.com

The Reformatsky Reaction: This reaction involves the addition of an organozinc enolate, formed from an α-halo ester and zinc metal, to a carbonyl compound (like an aldehyde or ketone) to produce β-hydroxy esters. wikipedia.org

The Barbier Reaction: Similar to the Grignard reaction, the Barbier reaction is a one-pot process where an organozinc reagent is generated in situ in the presence of a carbonyl substrate, leading to the formation of alcohols. wikipedia.orguni-muenchen.de

The moderate reactivity of organozinc halides like 3-fluorobenzylzinc chloride makes them ideal partners in these transformations, particularly in catalyzed cross-coupling reactions to form diarylmethanes and related structures. indofinechemical.comsigmaaldrich.com

Strategic Importance of Fluorinated Building Blocks in Chemical Synthesis

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry, agricultural science, and materials science. uni-muenchen.deindofinechemical.comuni-muenchen.de Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and biological characteristics of a parent compound. uni-muenchen.de

Strategically, introducing fluorine can:

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug molecule. uni-muenchen.debyjus.com

Modulate Lipophilicity: Fluorine substitution can significantly alter a molecule's lipophilicity, affecting its absorption, distribution, and transport properties. uni-muenchen.de

Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic nitrogens, influencing drug-receptor interactions. uni-muenchen.de

Induce Favorable Conformations: Fluorine can engage in specific non-covalent interactions and influence molecular conformation, which can lead to enhanced binding affinity for a biological target. byjus.com

Given that an estimated 20-25% of all pharmaceuticals contain at least one fluorine atom, the use of pre-fluorinated building blocks like this compound is a highly efficient and dominant strategy for introducing this critical element into complex molecular targets. uni-muenchen.desmolecule.com

Overview of Functionalized Benzylzinc Halides as Key Organometallic Intermediates

Functionalized benzylzinc halides are a class of organometallic intermediates that carry additional chemical groups on the aromatic ring or benzyl (B1604629) backbone. Their utility lies in their ability to participate in C-C bond-forming reactions while preserving these sensitive functional groups, such as esters, nitriles, or even ketones. rsc.org This compatibility is a significant advantage over more reactive organometallics. uwindsor.ca

The preparation of these reagents has been refined over the years. A common and effective method involves the direct insertion of activated zinc dust into the corresponding benzyl chloride, often mediated by lithium chloride (LiCl). rsc.org The presence of LiCl is crucial as it helps to break up the passivating layer on the zinc surface and solubilizes the resulting organozinc species, leading to higher yields and reactivity. rsc.org

Once formed, these reagents are workhorses in transition-metal-catalyzed cross-coupling reactions. For instance, this compound has been shown to react efficiently with various aryl and heteroaryl halides in the presence of cobalt or palladium catalysts to furnish polyfunctionalized diarylmethane derivatives. indofinechemical.comrsc.org This highlights their role as robust intermediates for assembling complex molecular architectures.

Historical Context and Evolution of Benzylzinc Reagent Utilization

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This discovery predates Grignard reagents and laid the foundation for organometallic chemistry. Throughout the latter half of the 19th century, reactions involving organozinc compounds, such as those developed by Aleksandr Zaitsev and Sergei Reformatskii, were explored.

However, the discovery of the more reactive and, at the time, easier-to-prepare Grignard reagents in 1900 temporarily pushed organozinc compounds into the background. It was much later that the synthetic community recognized that the lower reactivity of organozinc halides was not a drawback but a significant advantage, enabling the high functional group tolerance that defines their modern utility. The development of highly active "Rieke zinc" and methodologies for activating zinc metal further revitalized the field. wikipedia.orguwindsor.ca The advent of palladium-catalyzed cross-coupling reactions, particularly the work of Nobel laureate Ei-ichi Negishi, firmly established organozinc reagents, including benzylzinc halides, as indispensable tools in modern organic synthesis. sigmaaldrich.com

Detailed Research Findings

Research has demonstrated the utility of this compound in various synthetic transformations. A notable application is its participation in cobalt-catalyzed cross-coupling reactions. In a study by Cahiez and Moyeux, this compound was successfully coupled with different heteroaryl halides. The protocol, which employs cobalt(II) chloride and isoquinoline (B145761) as an additive, proceeds efficiently at moderate temperatures and tolerates a range of functional groups. These findings underscore the reagent's capacity to serve as a nucleophilic partner in constructing complex molecules containing the diarylmethane motif. indofinechemical.com

Structure

3D Structure of Parent

特性

IUPAC Name |

chlorozinc(1+);1-fluoro-3-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWLTSYIDLVERT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381152 | |

| Record name | Chlorozinc(1+) (3-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-06-4 | |

| Record name | Chlorozinc(1+) (3-fluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations of 3 Fluorobenzylzinc Chloride

Direct Oxidative Addition of Zinc to 3-Fluorobenzyl Halides

The most common route for preparing 3-Fluorobenzylzinc chloride involves the direct oxidative addition of zinc metal to 3-fluorobenzyl halides. This method is favored for its straightforwardness and efficiency.

Preparation using Highly Reactive Zinc (Rieke Zinc)

To facilitate the oxidative addition, a highly reactive form of zinc, known as Rieke Zinc, is often employed. wikipedia.org This activated zinc overcomes the typically low reactivity of bulk zinc metal.

Standard zinc metal often requires activation to enhance its reactivity for synthetic purposes. google.com Common activation methods are often only moderately successful. google.com A highly effective method for chemical activation is the Rieke process, which involves the reduction of a zinc salt, such as zinc chloride, with an alkali metal. google.comgoogle.com

The Rieke method typically uses reducing agents like potassium, sodium, or lithium in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The reduction of zinc halides with potassium is a well-established procedure. google.com Another superior method involves using lithium metal with an electron carrier like naphthalene. researchgate.net This process can be carried out at room temperature, making it a less hazardous option. wikipedia.org The resulting product is a finely divided, highly reactive zinc powder with a large surface area, free from the passivating oxide layer that hinders the reactivity of bulk zinc. wikipedia.orggoogle.com The particle size of Rieke metals can range from 1-2 μm down to 0.1 μm or less. wikipedia.org

It's crucial to perform these procedures under an inert atmosphere, excluding moisture and oxygen, as Rieke Zinc is sensitive to both. riekemetals.com All glassware should be thoroughly dried, and the system should be purged with an inert gas like argon or nitrogen. riekemetals.com

| Activation Method | Reducing Agent | Electron Carrier (example) | Temperature | Key Features |

| Rieke Process (K) | Potassium | Not always required | Refluxing THF | Highly effective chemical activation. google.com |

| Rieke Process (Li) | Lithium | Naphthalene | Room Temperature | Less hazardous, often results in more reactive powders. wikipedia.orgresearchgate.net |

The formation of this compound is sensitive to several reaction conditions that can significantly impact the yield and purity of the product.

Solvent: Anhydrous solvents are critical to prevent the protonolysis of the newly formed organozinc reagent. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. smolecule.comuni-muenchen.de

Temperature: The reaction is typically conducted at controlled temperatures, often between 0°C and 25°C, to minimize the formation of side products like those from Wurtz coupling. For some primary alkyl bromides, refluxing can shorten the reaction time. riekemetals.com

Reaction Time: The duration of the reaction depends on the reactivity of the halide and the form of zinc used. With highly reactive Rieke Zinc, the reaction with primary alkyl bromides can take a few hours at room temperature. riekemetals.com For less reactive halides, longer reaction times or elevated temperatures may be necessary. uni-muenchen.de

Stoichiometry: Typically, a slight excess of the activated zinc (1.05-1.20 equivalents) is used relative to the 3-fluorobenzyl halide to ensure complete conversion. riekemetals.com

Additives: The presence of lithium salts, often a byproduct of the Rieke Zinc preparation, can influence the reactivity. nih.gov Lithium chloride, in particular, can promote the oxidative insertion of zinc. uni-muenchen.dethieme-connect.de Studies have shown that the soluble byproduct LiCl in the supernatant is a key factor in enhancing reactivity. nih.gov

A recent development has been the establishment of a continuous scalable synthesis of organozinc compounds, which allows for better control over reaction parameters and facilitates process optimization. acs.org This method has demonstrated high yields (78-100%) and can be performed at both laboratory and pilot scales. acs.org

Precursor Selection: 3-Fluorobenzyl Chloride Reactivity

3-Fluorobenzyl chloride serves as the primary precursor for the synthesis of this compound. smolecule.comchemicalbook.com The chlorine atom attached to the benzylic carbon is a good leaving group, making the compound susceptible to nucleophilic attack and oxidative addition by zinc. The presence of the fluorine atom on the benzene (B151609) ring can influence the compound's reactivity. smolecule.com While alkyl iodides are generally the most reactive towards oxidative addition, followed by bromides and then chlorides, the activation of the benzylic position in 3-fluorobenzyl chloride makes it a suitable substrate for this reaction, especially with activated zinc. nih.gov

Comparative Analysis of Direct Insertion vs. Transmetalation Routes

Besides direct insertion, another method to prepare organozinc reagents is through transmetalation. This typically involves first preparing an organomagnesium (Grignard) or organolithium reagent, which is then reacted with a zinc salt like zinc chloride. google.com

For benzylic zinc reagents, a direct magnesium insertion to form the Grignard reagent can lead to significant amounts of homocoupling byproducts. uni-muenchen.de However, an in situ transmetalation, where the magnesium insertion occurs in the presence of zinc chloride and lithium chloride, can be a much faster and more efficient method. For example, the preparation of (4-fluorobenzyl)zinc chloride via direct oxidative insertion of zinc takes 24 hours at 25°C, whereas the in situ transmetalation is complete in just 45 minutes at the same temperature. uni-muenchen.de

| Synthesis Route | Key Steps | Advantages | Disadvantages |

| Direct Insertion | Activated Zinc + 3-Fluorobenzyl Chloride | Straightforward, avoids handling highly reactive organolithium/magnesium precursors. | Can be slow for less reactive halides, requires activated zinc. uni-muenchen.de |

| Transmetalation (Traditional) | 1. 3-Fluorobenzyl Halide + Mg -> Grignard Reagent2. Grignard Reagent + ZnCl₂ | Can utilize more readily available zinc salts. | Prone to side reactions like homocoupling for benzylic systems. uni-muenchen.de |

| Transmetalation (in situ) | 3-Fluorobenzyl Halide + Mg + ZnCl₂ + LiCl | Significantly faster reaction times, minimizes side products. uni-muenchen.de | Involves multiple reagents in one pot. |

Mechanistic Pathways of Organozinc Chloride Formation

The formation of this compound via direct oxidative addition of zinc to 3-fluorobenzyl chloride is believed to proceed through a mechanism involving the transfer of electrons from the zinc metal surface to the organic halide.

The reaction is an example of an oxidative addition, where the zinc metal (in oxidation state 0) is oxidized to Zn(II) as it inserts into the carbon-chlorine bond. libretexts.org For polarized substrates like benzyl (B1604629) halides, the reaction often follows an Sₙ2-type pathway. libretexts.org In this mechanism, the zinc metal acts as a nucleophile, attacking the benzylic carbon and displacing the chloride ion. libretexts.org This process is thought to involve a polar transition state and is often accelerated in polar solvents like THF. libretexts.org

Alternatively, a radical pathway may also be involved. This would entail an initial single-electron transfer (SET) from the zinc surface to the 3-fluorobenzyl chloride, generating a 3-fluorobenzyl radical and a radical anion of zinc chloride. These species would then combine to form the final product. The formation of Wurtz coupling byproducts (dimerization of the benzyl group) under certain conditions lends support to the possible involvement of radical intermediates.

The exact mechanism can be complex and may be influenced by the nature of the zinc surface, the solvent, and the presence of additives like lithium salts which can affect the solubility and reactivity of intermediates. nih.gov

Investigation of Intermediates in Zinc Insertion

The formation of organozinc halides, such as this compound, via the direct insertion of metallic zinc into an organohalide is a heterogeneous process that has been the subject of detailed mechanistic study. Research has revealed that this is not a single-step event but a sequence involving distinct intermediates. nih.gov

Oxidative Addition: The initial step involves the oxidative addition of the organic halide (3-fluorobenzyl chloride) to the surface of the zinc metal. This forms a surface-bound organozinc intermediate (R-Zn-X)s. nih.gov

Solubilization: The surface intermediate is then solubilized into the reaction solvent, typically an ether like tetrahydrofuran (THF), to generate the desired soluble organozinc reagent. nih.gov

Advanced analytical techniques, particularly fluorescence microscopy, have been instrumental in observing these intermediates, which are present in concentrations too low to be detected by standard analytical methods. researchgate.net These studies have shown that without certain additives, the surface-bound intermediates can be remarkably persistent. The role of activating agents is primarily to facilitate these two steps. For instance, trimethylsilyl (B98337) chloride (TMSCl) can be used to pre-treat the zinc, which helps in removing surface oxides that would otherwise passivate the metal. researchgate.net

Table 1: Key Mechanistic Steps and the Role of Additives in Zinc Insertion

| Step | Description | Key Intermediates | Role of Additives |

|---|---|---|---|

| Activation | Pre-treatment of zinc metal to remove passivating oxide layers. | Zn(0) surface | TMSCl: Cleans the surface of oxides. researchgate.net |

| Oxidative Addition | Reaction of 3-fluorobenzyl chloride on the zinc surface. | Surface-bound organozinc species (R-Zn-X)s | Forms the initial C-Zn bond. nih.gov |

| Solubilization | Release of the organozinc species from the metal surface into the solution. | Soluble R-Zn-Cl·LiCl complex | LiCl: Accelerates the release of surface intermediates into the solution. researchgate.net |

Kinetic and Thermodynamic Aspects of Formation Reactions

The formation of this compound can be understood through the principles of kinetic and thermodynamic control. These concepts dictate the composition of a product mixture when competing reaction pathways exist. The kinetic product is formed fastest (lowest activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). wikipedia.orglibretexts.org

In the context of organozinc formation, the reaction conditions can be tuned to favor a desired outcome. The two-step mechanism of oxidative addition followed by solubilization presents two potential barriers. The rate-determining step can be influenced by factors such as temperature and the presence of additives. researchgate.net

Table 2: Conceptual Factors Influencing Reaction Control in Organozinc Formation

| Factor | Effect on Kinetics (Rate) | Effect on Thermodynamics (Stability) | Favored Control |

|---|---|---|---|

| Low Temperature | Slower overall rate, but emphasizes the pathway with the lowest activation energy. | Equilibrium is less likely to be reached. | Kinetic Control wikipedia.org |

| High Temperature | Faster overall rate, provides energy to overcome higher activation barriers. | Allows the system to reach equilibrium, favoring the most stable product. | Thermodynamic Control wikipedia.org |

| LiCl Additive | Significantly increases the rate of solubilization, altering the overall kinetic profile. researchgate.net | Forms a more stable, soluble diorganozincate complex. | Shifts reaction toward efficient formation of the desired soluble product. |

Scalable Synthesis and Process Optimization for Research Applications

Continuous Flow Methodologies for Organozinc Reagent Generation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, offering significant advantages over traditional batch methods, particularly in terms of safety, heat transfer, and scalability. umontreal.cahybrid-chem.com The high surface-area-to-volume ratio in microreactors allows for excellent temperature control of highly exothermic reactions. umontreal.ca

Research has demonstrated the successful continuous and scalable synthesis of a variety of organozinc compounds. acs.org In these systems, a solution of the organic halide is passed through a packed bed of activated zinc granules. This methodology has been shown to achieve complete conversion of the starting material in a single pass, with very high yields and short residence times. acs.org This approach has been successfully applied at both laboratory and pilot scales, with throughputs reaching up to 18 L/h, demonstrating its industrial viability. acs.org

Table 3: Typical Parameters for Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Typical Value/Range | Significance | Reference |

|---|---|---|---|

| Starting Material Concentration | Up to 2.0 M | Enables high throughput and volumetric efficiency. | acs.org |

| Residence Time | 1.5–14.0 minutes | Allows for rapid production with complete conversion. | acs.org |

| Yield | 78–100% | Demonstrates high efficiency of the flow process. | acs.org |

| Scale | Laboratory to Pilot (up to 18 L/h) | Shows the process is readily scalable for larger quantity demands. | acs.org |

Considerations for Concentration and Stability in Solution

The practical utility of this compound is also dependent on its concentration and stability in solution. Commercially, it is often supplied as a 0.5 M solution in THF. sigmaaldrich.com For storage, a temperature of 2-8°C is recommended to maintain its integrity. sigmaaldrich.com

However, optimized synthesis protocols, particularly continuous flow methods, can generate much more concentrated solutions. Studies have reported the successful formation of highly concentrated organozinc reagents at up to 2.0 M. acs.org Laboratory-prepared batches have also yielded concentrations of around 0.65 M, as determined by iodine titration. uni-muenchen.de

Organozinc compounds are known to be sensitive to both oxygen and moisture, which can lead to degradation. acs.org Therefore, they must be handled and stored under an inert atmosphere (e.g., nitrogen or argon). The stability of related benzylzinc reagents has been studied, confirming that they have a finite shelf-life even under ideal conditions, making freshly prepared or properly stored solutions preferable for reproducible results. uni-muenchen.de

Table 4: Achievable Concentrations of this compound

| Method of Preparation | Typical Concentration | Solvent | Reference |

|---|---|---|---|

| Commercial Supply | 0.5 M | Tetrahydrofuran (THF) | sigmaaldrich.com |

| Laboratory Batch Synthesis | ~0.65 M | Tetrahydrofuran (THF) | uni-muenchen.de |

| Continuous Flow Synthesis | Up to 2.0 M | Not specified, likely THF | acs.org |

Reactivity Profiles and Catalytic Transformations Mediated by 3 Fluorobenzylzinc Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

3-Fluorobenzylzinc chloride is a versatile organozinc reagent utilized in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.

The Negishi cross-coupling reaction, a palladium-catalyzed process that couples organozinc compounds with organic halides or triflates, is a cornerstone of modern synthetic chemistry. wikipedia.org this compound serves as an effective nucleophilic partner in these transformations.

This compound readily participates in palladium-catalyzed Negishi cross-coupling reactions with a diverse range of aryl and heteroaryl halides. organic-chemistry.orgrsc.org This includes reactions with both bromides and, significantly, the less reactive chlorides, which are often more readily available and cost-effective. wikipedia.orgrsc.org The reaction allows for the formation of diarylmethane and aryl-heteroarylmethane structures, which are important motifs in many biologically active compounds. rsc.org

For instance, the coupling of this compound with substituted aryl bromides and chlorides proceeds efficiently in the presence of a suitable palladium catalyst. rsc.org The versatility of this reaction is further demonstrated by its successful application to heteroaryl systems. This compound has been shown to couple with various heteroaryl halides, including substituted pyridines and furans. rsc.orgrsc.org For example, the reaction with ethyl 5-bromofuran-2-carboxylate yields the corresponding 2,5-disubstituted furan (B31954) in good yield. rsc.orgrsc.org Similarly, it reacts with 2-chloronicotinonitrile to produce the benzylated pyridine (B92270) derivative. rsc.org

The general scheme for this reaction can be represented as follows:

Table 1: Examples of Palladium-Catalyzed Negishi Cross-Coupling with this compound

| Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

| Ethyl 5-bromofuran-2-carboxylate | 2-(3-Fluorobenzyl)-5-ethoxycarbonylfuran | 60 | rsc.orgrsc.org |

| 2-Chloronicotinonitrile | 2-(3-Fluorobenzyl)nicotinonitrile | 67-77 | rsc.org |

| 4-Bromobenzonitrile (B114466) | 4-(3-Fluorobenzyl)benzonitrile | 70-79 | rsc.org |

The efficiency and selectivity of the Negishi cross-coupling reaction are highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govbucknell.edu Optimization of these components is crucial for achieving high yields and minimizing side reactions. bucknell.edu

A variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like Pd(PPh₃)₂Cl₂, can be employed. acs.orgnih.gov However, the ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. nih.govnih.gov

For the coupling of benzylzinc reagents, bidentate phosphine (B1218219) ligands are often effective. nih.gov One particularly successful catalyst system involves the use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂. nih.govacs.org The large bite angle of the dppf ligand is thought to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to improved product formation. nih.govacs.org The use of Pd(dppf)Cl₂ has been shown to be a highly active catalyst system for the cross-coupling of organozinc reagents with aryl bromides, providing excellent product selectivity. nih.govacs.org

Other bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., RuPhos, SPhos), have also been developed and shown to be highly effective in promoting Negishi couplings, even with challenging substrates or at low catalyst loadings. bucknell.edunih.gov The selection of the optimal ligand is often determined through screening and depends on the specific substrates being coupled. bucknell.eduacs.org

Table 2: Comparison of Palladium Catalyst Systems in Negishi Coupling

| Catalyst / Ligand | Key Features | Application Note | Reference |

| Pd(dppf)Cl₂ | Bidentate ferrocenylphosphine ligand with a large bite angle. | Highly active and selective for coupling with aryl bromides. Facilitates reductive elimination. | nih.govacs.org |

| Pd(PPh₃)₂Cl₂ | Common, commercially available precatalyst. | Chosen for convenience in some process development studies. | acs.org |

| Pd(OAc)₂ / Biarylphosphines (e.g., SPhos) | Highly active catalyst system generated in situ. | Effective for a broad scope of substrates, including those with sensitive functional groups. | nih.govresearchgate.net |

| Pd-PEPPSI-IPent | Pyridine-enhanced precatalyst with a bulky NHC ligand. | Highly stable and effective for coupling sterically hindered substrates under mild conditions. | nih.govnih.gov |

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.orgillinois.edu

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). This step involves the cleavage of the carbon-halogen bond and results in the formation of a palladium(II) intermediate (Ar-Pd(II)-X). The reactivity of the halide typically follows the order I > OTf > Br >> Cl. wikipedia.org

Transmetalation: In the next step, the organozinc reagent, this compound (3-F-BnZnCl), transfers its organic group (the 3-fluorobenzyl moiety) to the palladium(II) center. This occurs through a process called transmetalation, where the halide on the palladium is exchanged for the organic group from the zinc reagent, forming a diorganopalladium(II) complex (Ar-Pd(II)-Bn-3-F) and a zinc salt (ZnXCl). The presence of salts like LiCl can be beneficial, as they can break up organozinc aggregates and form more reactive zincate species, facilitating this step. illinois.edu

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the aryl/heteroaryl and the 3-fluorobenzyl) couple to form the desired carbon-carbon bond, yielding the final product (Ar-Bn-3-F). In this process, the palladium is reduced from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle. wikipedia.orgnih.gov This step is often favored by bulky ligands that create steric crowding around the metal center. nih.gov

A significant advantage of the Negishi coupling, and a key reason for the utility of organozinc reagents like this compound, is its remarkable functional group tolerance. organic-chemistry.orgrsc.orgnih.gov Organozinc compounds are generally less basic and more thermally stable than their organolithium or Grignard counterparts, allowing for reactions to proceed in the presence of a wide array of sensitive functional groups without the need for protection-deprotection steps. uni-muenchen.denumberanalytics.com

Reactions involving this compound have demonstrated compatibility with functional groups such as esters, nitriles, and ketones. rsc.orgrsc.orgnih.gov This high degree of tolerance simplifies synthetic routes to complex, polyfunctional molecules. researchgate.net For example, the coupling can be performed on substrates containing an ester group, like ethyl 4-bromobenzoate, or a nitrile group, as in 4-bromobenzonitrile, without affecting these functionalities. rsc.org

Chemoselectivity is another important feature. In molecules containing multiple halide atoms, it is often possible to achieve selective coupling. The reactivity order of halides (I > Br > Cl) allows for selective reaction at the more reactive site. wikipedia.org For instance, in a dihalopyridine, coupling can be directed selectively to a bromo-substituted position over a chloro-substituted one. orgsyn.org This selectivity provides a powerful tool for the sequential functionalization of molecules.

While palladium catalysts are most common for Negishi-type reactions, there is growing interest in using more earth-abundant and less expensive first-row transition metals like cobalt. rsc.orgrsc.org Cobalt-based catalytic systems have emerged as a practical alternative for the cross-coupling of benzylic zinc reagents, including this compound, with aryl and heteroaryl halides. rsc.orgrsc.org

A particularly effective system utilizes cobalt(II) chloride (CoCl₂) as the catalyst, often in the presence of an additive like isoquinoline (B145761). rsc.orgrsc.org This method facilitates the coupling of various functionalized benzylzinc chlorides with a broad range of aryl and heteroaryl bromides and chlorides. rsc.orgrsc.org The reactions typically proceed smoothly at moderate temperatures (e.g., 50 °C) and are tolerant of important functional groups such as esters, nitriles, and ketones. rsc.orgrsc.org

For example, this compound has been successfully coupled with ethyl 5-bromofuran-2-carboxylate and 2-chloronicotinonitrile using a CoCl₂/isoquinoline catalytic system, affording the desired cross-coupled products in good yields. rsc.org This demonstrates that cobalt catalysis is a viable and potent strategy for constructing C(sp³)–C(sp²) bonds using this compound, expanding the synthetic toolkit available to chemists. nih.govnih.gov

Table 3: Cobalt-Catalyzed Cross-Coupling of this compound with Heteroaryl Halides

| Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |

| Ethyl 5-bromofuran-2-carboxylate | 5 mol% CoCl₂, 10 mol% isoquinoline | 2-(3-Fluorobenzyl)-5-ethoxycarbonylfuran | 60 | rsc.orgrsc.org |

| 2-Chloronicotinonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 2-(3-Fluorobenzyl)nicotinonitrile | 67-77 | rsc.org |

Cobalt-Catalyzed Cross-Coupling Reactions

Catalyst Systems and Promoters (e.g., CoCl2/isoquinoline)

A highly effective and practical catalytic system for the cross-coupling of benzylic zinc reagents involves the use of cobalt(II) chloride (CoCl₂) in combination with isoquinoline as a promoter. rsc.orgresearchgate.net Optimized conditions typically employ 5 mol% of CoCl₂ and 10 mol% of isoquinoline. rsc.org This system has proven to be efficient for the formation of valuable diaryl- and aryl-heteroarylmethane derivatives. rsc.orgresearchgate.net

Initial experiments demonstrated that in the absence of a transition-metal catalyst, no reaction occurs between benzylzinc chloride and 4-bromobenzonitrile at 50°C. rsc.org While various iron catalysts were found to be inefficient, several cobalt salts, including CoBr₂, Co(acac)₂, and CoCl₂, showed promising activity. rsc.org The addition of promoters such as 4-fluorostyrene, TMEDA, or isoquinoline had a positive effect, with isoquinoline providing the best results. uni-muenchen.de The use of isoquinoline as an additive, along with methyl tert-butyl ether (MTBE) as a co-solvent, is crucial as it minimizes the formation of homocoupling byproducts. rsc.orgresearchgate.net

Scope with Aryl and Heteroaryl Halides

The CoCl₂/isoquinoline catalytic system demonstrates a broad scope for the cross-coupling of this compound with a variety of aryl and heteroaryl halides. rsc.orgresearchgate.net The reaction tolerates a range of functional groups, including esters, nitriles, and ketones, and proceeds smoothly at 50°C. rsc.orgresearchgate.net

The coupling of this compound with aryl halides, such as 4-bromobenzonitrile, proceeds efficiently to yield the corresponding diarylmethane derivative. rsc.org For instance, the reaction with 4-bromobenzonitrile gives the product in 79% yield. rsc.org The methodology is also applicable to heteroaryl halides. The reaction of this compound with ethyl 5-bromofuran-2-carboxylate affords the 2,5-disubstituted furan in 60% yield within 3 hours. rsc.org Similarly, couplings with substituted chloronicotinonitriles produce the desired benzylated pyridines in good yields. rsc.org

Table 1: Cobalt-Catalyzed Cross-Coupling of this compound with Various Halides

| Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 4-((3-Fluorobenzyl)benzonitrile | 79 | rsc.org |

| Ethyl 5-bromofuran-2-carboxylate | Ethyl 5-(3-fluorobenzyl)furan-2-carboxylate | 60 | rsc.org |

| 2-Chloro-nicotinonitrile | 2-(3-Fluorobenzyl)nicotinonitrile | 77 | rsc.org |

Exploration of Reaction Pathways and Selectivity

The reaction pathway for the cobalt-catalyzed cross-coupling is believed to proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The selectivity of the reaction is notably influenced by the choice of catalyst and additives. The combination of CoCl₂ and isoquinoline has been shown to be particularly effective in promoting the desired cross-coupling product while suppressing the formation of homocoupled byproducts, which can be a significant side reaction in the absence of appropriate additives. rsc.orgresearchgate.net The use of MTBE as a co-solvent also plays a role in minimizing this unwanted side reaction. rsc.org The reaction's success with functionalized substrates highlights the high chemoselectivity of this catalytic system. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis provides another powerful avenue for the cross-coupling of organozinc reagents like this compound. researchgate.net Nickel catalysts are often lauded for their ability to couple a wide range of electrophiles, including those that are typically less reactive in palladium-catalyzed systems. nih.gov

Substrate Scope and Catalyst Design

Nickel-catalyzed cross-coupling reactions exhibit a broad substrate scope, effectively coupling both C(sp²)- and C(sp³)-hybridized electrophiles. oaes.cc The design of the catalyst, particularly the choice of ligand, is critical for achieving high efficiency and selectivity. oaes.ccfiveable.me For instance, pyridine-type nitrogen ligands are commonly employed in the reductive coupling of C(sp²) and C(sp³) electrophiles. oaes.cc While specific examples detailing the use of this compound in extensive substrate scope studies for nickel catalysis are less common in the provided literature, the general principles suggest its applicability with various aryl and vinyl electrophiles. orgsyn.org The development of nickel catalysts has expanded the accessible transformations to include previously challenging substrates like alkyl chlorides. nih.gov

Mechanistic Considerations in Nickel-Mediated Processes

The mechanism of nickel-catalyzed cross-coupling reactions is complex and can vary depending on the substrates, ligands, and reaction conditions. oaes.cc Several mechanistic pathways have been proposed, often involving Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates. oaes.ccorgsyn.org

One widely accepted mechanism involves the oxidative addition of an aryl halide to a Ni(0) species to form a Ni(II)-aryl intermediate. oaes.ccillinois.edu This is followed by transmetalation with the organozinc reagent (e.g., this compound) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. fiveable.meillinois.edu

In some cases, particularly in reductive cross-couplings, radical pathways are implicated. oaes.ccorgsyn.org An alkyl radical can be generated from an alkyl halide, which then reacts with a (L)NiII(Ar)X intermediate. orgsyn.org This forms a putative Ni(III) species that undergoes rapid reductive elimination. orgsyn.org More recent studies have also explored photochemical approaches where energy transfer from a photosensitizer can promote the nickel catalyst to an excited triplet state, enabling challenging C-H functionalizations. researchgate.netnih.govnih.gov These advanced mechanistic insights continue to drive the development of new and more efficient nickel-catalyzed transformations. orgsyn.orgnih.gov

Copper-Mediated and Copper-Catalyzed Reactions

Copper catalysis represents a cost-effective and sustainable alternative to precious metal catalysis for C-C bond formation. beilstein-journals.orgrsc.org While less documented for specific reactions with this compound in the provided sources, copper-mediated and catalyzed reactions of organozinc reagents are an established part of organic synthesis. nih.gov Copper catalysts are effective in mediating a variety of transformations, including the halogenation of C-H bonds and the cross-coupling of C-H activated substrates. d-nb.info In the context of fluoroalkylation, copper-catalyzed cross-coupling is widely used for creating aryl–RF bonds, although these reactions often face challenges with less reactive aryl bromides and chlorides. nih.gov The use of directing groups on the aryl halide substrate has been shown to dramatically enhance reactivity in copper-catalyzed fluoroalkylation reactions. nih.gov

Conjugate Additions to α,β-Unsaturated Systems

Organozinc reagents, including this compound, can participate in conjugate addition reactions, also known as Michael or 1,4-additions, to α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com In these reactions, the nucleophilic 3-fluorobenzyl group adds to the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing nature of the conjugated carbonyl group. libretexts.orgpressbooks.pub This process typically proceeds through an enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. masterorganicchemistry.compressbooks.pub

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a new carbon-carbon bond and an enolate intermediate. pressbooks.pub Subsequent protonation of the enolate at the α-carbon gives the final saturated product. libretexts.org While Grignard and organolithium reagents often favor 1,2-addition to the carbonyl carbon, organocuprates, which can be formed from organozinc reagents, are known to favor 1,4-conjugate addition. pressbooks.publibretexts.org

Acylation Reactions with Acid Chlorides

This compound undergoes efficient acylation reactions with various acid chlorides to produce the corresponding ketones. amazonaws.com This transformation is a valuable method for the synthesis of functionalized ketones. The reaction is often catalyzed by transition metals, such as iron, to achieve high yields and selectivity. amazonaws.com

The general procedure involves the dropwise addition of the this compound solution to a mixture of the acid chloride and a catalyst, like iron(II) chloride, in an appropriate solvent such as tetrahydrofuran (B95107) (THF). amazonaws.com The reaction typically proceeds at room temperature. amazonaws.com

Table 1: Examples of Iron-Catalyzed Acylation of this compound with Acid Chlorides amazonaws.com

| Entry | Acid Chloride | Product | Yield (%) |

| 1 | 4-Fluorobenzoyl chloride | 1-(4-Fluorophenyl)-2-(3-fluorophenyl)ethan-1-one | 90 |

| 2 | Benzoyl chloride | 2-(3-Fluorophenyl)-1-phenylethan-1-one | 85 |

| 3 | 4-Methoxybenzoyl chloride | 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one | 88 |

Allylation Reactions

Allylation reactions involve the introduction of an allyl group into a molecule. Organozinc reagents can be used in Barbier-type allylation reactions with carbonyl compounds. researchgate.net In the context of this compound, while direct allylation of the reagent itself is not the primary focus, it can be used to synthesize precursors that then undergo allylation. For instance, ketones synthesized from this compound can be subjected to allylation. organic-chemistry.org

Allylation reactions of carbonyl compounds can be mediated by various metals and can often be performed in aqueous media. researchgate.net These reactions are significant for forming carbon-carbon bonds and creating homoallylic alcohols. researchgate.net

Addition Reactions to Carbonyl Electrophiles

Reactions with Aldehydes and Ketones

This compound readily participates in addition reactions with a variety of carbonyl electrophiles, including aldehydes and ketones. smolecule.com This reaction is a fundamental method for forming new carbon-carbon bonds and results in the synthesis of secondary and tertiary alcohols, respectively. The nucleophilic carbon of the organozinc reagent attacks the electrophilic carbonyl carbon. libretexts.orgsavemyexams.com

The general mechanism involves the nucleophilic attack on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater electrophilicity of the carbonyl carbon. uomus.edu.iq

Table 2: Representative Addition Reactions of this compound with Carbonyl Compounds

| Entry | Carbonyl Compound | Product |

| 1 | Benzaldehyde | (3-Fluorophenyl)(phenyl)methanol |

| 2 | Acetone | 2-(3-Fluorophenyl)propan-2-ol |

| 3 | Cyclohexanone | 1-(3-Fluorobenzyl)cyclohexan-1-ol |

Stereochemical Control in Addition Reactions

The addition of a nucleophile to a carbonyl group results in the change of hybridization of the carbonyl carbon from sp² to sp³, creating a new stereocenter if the two groups attached to the carbonyl are different. libretexts.org The stereochemical outcome of the reaction, whether it proceeds via syn- or anti-addition, is determined by the reaction mechanism and the nature of the substrate and reagents. dalalinstitute.commasterorganicchemistry.com

For acyclic substrates, rotation around the newly formed single bond in the intermediate can influence the final stereochemistry. youtube.com In reactions involving cyclic intermediates, the nucleophile typically attacks from the less hindered face, leading to a specific stereoisomer. dalalinstitute.com Models like the Felkin-Anh and Cieplak models can often be used to predict the major stereoisomer formed in the addition of nucleophiles to chiral aldehydes and ketones. youtube.com

Electrophilic Amination and Other Transformations

Electrophilic amination is a process that forms a carbon-nitrogen bond by reacting a carbanion nucleophile with an electrophilic nitrogen source. wikipedia.org Organozinc reagents, like this compound, can serve as the nucleophilic partner in such reactions. This method is particularly useful for synthesizing sterically hindered amines. wikipedia.org The reaction often employs aminating agents like O-acylhydroxylamines in the presence of a copper(II) catalyst. wikipedia.org

Beyond amination, this compound is involved in various other transformations, most notably transition metal-catalyzed cross-coupling reactions. For instance, it participates in cobalt-catalyzed cross-coupling with aryl and heteroaryl bromides or chlorides. rsc.org It has also been utilized in Negishi cross-coupling reactions, a palladium-catalyzed reaction to form carbon-carbon bonds between an organozinc compound and an organohalide. acs.org These reactions highlight the versatility of this compound as a building block in the synthesis of complex organic molecules.

Comparative Reactivity Studies with Related Organometallic Reagents

The utility of this compound in organic synthesis is best understood through a comparative analysis of its reactivity with other common organometallic reagents, particularly organomagnesium (Grignard) and organolithium compounds. Key differentiators include functional group compatibility and the influence of the fluorine substituent on reaction outcomes.

Differentiation from Organomagnesium and Organolithium Compounds in Functional Group Compatibility

A significant advantage of organozinc reagents, including this compound, is their superior functional group tolerance compared to the more reactive organomagnesium and organolithium counterparts. uni-muenchen.de This difference stems from the less polarized carbon-zinc bond, which renders them less basic and nucleophilic. uni-muenchen.deescholarship.org

Organolithium and Grignard reagents are highly reactive and basic, readily reacting with a wide range of functional groups. libretexts.orglibretexts.orgtutorchase.com They are incompatible with acidic protons found in alcohols, primary and secondary amines, amides, and carboxylic acids, as they will act as bases and deprotonate these groups rather than participating in the desired nucleophilic attack. libretexts.orgchemistrysteps.com Furthermore, they often add twice to esters and acid chlorides, leading to tertiary alcohols, which can be an undesirable side reaction if a ketone is the target product. chemistrysteps.com

In contrast, the moderated reactivity of this compound allows for its use in the presence of various sensitive functional groups such as esters, amides, and nitriles. uni-muenchen.deescholarship.org This enhanced compatibility simplifies synthetic planning by often eliminating the need for protecting group strategies, which are frequently required when using Grignard or organolithium reagents. uni-muenchen.de The ability to perform reactions on polyfunctional molecules without extensive protection and deprotection steps is a hallmark of organozinc chemistry. uni-muenchen.de

For instance, while a Grignard reagent would readily react with an ester, this compound can be employed in cross-coupling reactions on substrates containing ester moieties without affecting that functional group. uni-muenchen.de This chemoselectivity is a critical advantage in the synthesis of complex molecules.

Table 1: Comparative Functional Group Compatibility

| Functional Group | Organolithium/Grignard Reagents | This compound |

|---|---|---|

| Aldehydes/Ketones | Reactive (1,2-addition) chemistrysteps.com | Reactive (in presence of catalyst) uni-muenchen.de |

| Esters | Reactive (double addition) chemistrysteps.com | Tolerated uni-muenchen.deescholarship.org |

| Amides | Reactive (deprotonation) libretexts.org | Tolerated uni-muenchen.de |

| Nitriles | Reactive tutorchase.com | Tolerated escholarship.org |

| Alcohols/Amines (with acidic H) | Reactive (deprotonation) libretexts.org | Tolerated uni-muenchen.de |

Role of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the benzyl (B1604629) ring of this compound introduces specific electronic effects that modulate its reactivity and selectivity compared to non-fluorinated analogues and other organometallic reagents. researchgate.net

Fluorine is a highly electronegative atom, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This effect can influence the nucleophilicity of the organozinc reagent. Research into fluorinated organozinc reagents indicates that the substitution pattern and the number of fluorine atoms can significantly impact the reactivity of the carbanionic center. researchgate.net

In the context of cross-coupling reactions, the electronic nature of the substituents on the organozinc reagent can affect the rate of transmetalation to the transition metal catalyst (e.g., palladium or nickel). The electron-withdrawing nature of the fluorine in the meta-position of this compound can influence the electron density at the benzylic carbon, thereby affecting its reactivity profile.

Furthermore, studies on selective cross-coupling reactions have shown that the degree of fluorination can be used to control selectivity. For example, in nickel-catalyzed Negishi reactions, a trifluoromethyl-substituted electrophile exhibits enhanced reactivity compared to a difluoromethyl-substituted one, allowing for highly selective couplings. nih.gov This principle suggests that the fluorine substituent in this compound can play a crucial role in differentiating its reactivity, potentially enabling selective transformations in the presence of other, non-fluorinated organometallic species.

The fluorine atom can also influence the stability of the organozinc reagent. While benzylzinc reagents generally show good thermal stability, the electronic perturbation by the fluorine atom can subtly alter this characteristic.

Applications of 3 Fluorobenzylzinc Chloride As a Versatile Building Block in Organic Synthesis

Construction of Fluorinated Diarylmethanes and Aryl-Heteroarylmethanes

The primary application of 3-fluorobenzylzinc chloride is in transition-metal-catalyzed cross-coupling reactions to form diarylmethanes and their heteroaromatic analogs. smolecule.com These structural motifs are prevalent in many biologically active compounds and functional materials. The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a principal method for this transformation. smolecule.com this compound serves as an effective nucleophilic partner in these reactions, readily coupling with a variety of aryl and heteroaryl halides. smolecule.comresearchgate.net

A key advantage of organozinc reagents like this compound is their compatibility with various functional groups, such as esters, nitriles, and ketones. organic-chemistry.org This tolerance allows for the synthesis of highly functionalized aromatic products without the need for extensive protecting group strategies. Research by the Knochel group has demonstrated that benzylic zinc reagents can be prepared and coupled while preserving sensitive functionalities on the aromatic ring. uni-muenchen.de This capability is crucial for the efficient synthesis of complex molecules where multiple reactive sites must be managed. The reaction proceeds efficiently with aryl halides containing electron-donating or electron-withdrawing groups, showcasing the robustness of this method.

Table 1: Examples of Negishi Coupling with this compound This table is illustrative and based on the general reactivity of benzylzinc reagents.

| Aryl Halide Partner | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Iodoacetophenone | 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-one | Pd(dba)₂/SPhos | ~90% |

| Methyl 4-iodobenzoate | Methyl 4-(3-fluorobenzyl)benzoate | Pd(OAc)₂/t-Bu₃P | ~95% |

| 4-Bromobenzonitrile (B114466) | 4-(3-Fluorobenzyl)benzonitrile | NiCl₂(dppe) | ~88% |

The utility of this compound extends to the synthesis of aryl-heteroarylmethanes, which are core structures in many pharmaceuticals. The coupling reaction is effective with heteroaromatic halides, including derivatives of pyridine (B92270) and furan (B31954). The development of robust catalytic systems has enabled the efficient formation of C(sp³)–C(sp²) bonds between the benzylic carbon and the heteroaromatic ring. bohrium.com This provides a direct route to molecules containing the 3-fluorobenzyl moiety attached to key heterocyclic systems, which are often challenging to synthesize using traditional methods. bohrium.com

Table 2: Synthesis of Aryl-Heteroarylmethanes This table is illustrative and based on established cross-coupling methodologies for heteroaryl compounds.

| Heteroaryl Halide | Product | Catalyst System |

|---|---|---|

| 2-Bromopyridine | 2-(3-Fluorobenzyl)pyridine | Pd(PPh₃)₄ |

| 3-Iodofuran | 3-(3-Fluorobenzyl)furan | NiCl₂(dppp) |

| 2-Chloropyridine | 2-(3-Fluorobenzyl)pyridine | Pd₂ (dba)₃/XPhos |

Synthesis of Complex Organic Molecules

Beyond the construction of diarylmethanes, this compound is a key intermediate for building more elaborate molecular frameworks. sigmaaldrich.com Its ability to participate in C-C bond formation makes it invaluable for introducing the 3-fluorobenzyl group into larger, multifunctional molecules, including precursors to pharmaceuticals and other specialty chemicals. smolecule.comframochem.com

The incorporation of fluorinated motifs into chiral molecules is of significant interest in medicinal chemistry. While specific examples detailing the direct use of this compound in diastereoselective additions to chiral substrates are not extensively documented in the provided literature, the general reactivity of organozinc reagents is well-suited for such transformations. Organozinc compounds can add to chiral aldehydes, ketones, and imines, often with high levels of stereocontrol, particularly in the presence of chiral ligands. This established reactivity suggests that this compound is a viable candidate for introducing the 3-fluorobenzyl group into chiral structures to synthesize enantiomerically enriched products.

The products resulting from reactions with this compound are themselves versatile intermediates for further chemical modification. For instance, the coupling of this compound with an acyl chloride yields a ketone. uni-muenchen.de This ketone can then undergo a variety of subsequent reactions, such as reduction to an alcohol, conversion to an amine via reductive amination, or further carbon-carbon bond formation via Wittig or Grignard reactions. This multi-step potential allows chemists to use this compound as a foundational element for constructing highly complex and diverse molecular targets.

Scheme 1: Illustrative Derivatization Pathway

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-one | NaBH₄, MeOH | 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-ol |

| 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-one | NH₂OH·HCl | 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-one oxime |

| 1-(4-(3-Fluorobenzyl)phenyl)ethan-1-one | Ph₃P=CH₂, THF | 1-(3-Fluorobenzyl)-4-(prop-1-en-2-yl)benzene |

Intermediate in the Synthesis of Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. framochem.com The fluorinated benzyl (B1604629) group is a common feature in modern drug candidates, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The use of this organozinc reagent provides a reliable and efficient method for incorporating this important structural unit during the manufacturing process of fine chemicals. valeshvarbiotech.com Its role as a reactive intermediate allows for the streamlined production of complex target molecules on an industrial scale.

Applications in Materials Science Research

The application of this compound in materials science is a developing area of research. While specific, extensively documented applications are not widespread, the compound's inherent reactivity and capacity to form stable complexes suggest its potential utility in the creation of novel functional materials. smolecule.com The introduction of a fluorinated benzyl group can influence the electronic properties, thermal stability, and intermolecular interactions of organic materials.

Potential, though not yet extensively realized, applications in materials science include:

Synthesis of Fluorinated Polymers: Organozinc reagents can act as initiators or precursors in certain polymerization reactions. The incorporation of the 3-fluorobenzyl group could be used to tune the properties of polymers for applications in organic electronics, such as in the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs) or in the active layer of Organic Photovoltaics (OPVs).

Modification of Material Surfaces: The reactivity of this compound could be harnessed to functionalize surfaces, altering their hydrophobicity, electronic properties, and biocompatibility.

Precursors for Nanomaterials: As a building block, it could be incorporated into more complex molecules that are then used in the bottom-up synthesis of functional nanomaterials.

Currently, the use of this compound in materials science is more speculative than established, representing an opportunity for future research to explore its potential in creating materials with novel and enhanced properties.

Role in the Preparative Chemistry of Functionalized Compounds

The most significant and well-established application of this compound is in the preparative chemistry of functionalized organic compounds, particularly in the synthesis of pharmaceutical intermediates and other bioactive molecules. smolecule.com Its utility is primarily demonstrated in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic additions to carbonyl compounds.

Negishi Cross-Coupling Reactions:

This compound is an excellent nucleophilic partner in Negishi cross-coupling reactions, enabling the formation of a C(sp³)–C(sp²) bond. smolecule.com This reaction is a powerful tool for constructing complex molecular frameworks by coupling the 3-fluorobenzyl group with various aryl or vinyl halides and triflates. The reaction is typically catalyzed by a palladium complex and exhibits good functional group tolerance, allowing for the synthesis of highly functionalized diarylmethane derivatives. nih.govorganic-chemistry.org The fluorine atom on the benzyl ring can also influence the regioselectivity of the coupling. smolecule.com

Below is a table illustrating the scope of the Negishi cross-coupling reaction with this compound.

| Aryl Halide/Triflate | Product | Catalyst | Solvent | Yield (%) |

| 4-Iodotoluene | 1-(3-Fluorobenzyl)-4-methylbenzene | Pd(dba)₂ / SPhos | THF | High |

| Ethyl 4-bromobenzoate | Ethyl 4-(3-fluorobenzyl)benzoate | PdCl₂(dppf) | Dioxane | Good |

| 2-Chloropyridine | 2-(3-Fluorobenzyl)pyridine | Pd₂ (dba)₃ / XPhos | THF/Toluene | Moderate to Good |

| 4-Trifluoromethylphenyl triflate | 1-(3-Fluorobenzyl)-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | Dioxane | Good |

Note: The yields are generalized as "High," "Good," or "Moderate to Good" to reflect typical outcomes for these types of reactions, as specific yield data for a broad range of substrates with this compound is not extensively tabulated in single sources.

Nucleophilic Addition to Carbonyl Compounds:

The benzyl group of this compound can act as a nucleophile and add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction provides a direct route to secondary and tertiary alcohols containing the 3-fluorobenzyl moiety. These alcohol products are valuable intermediates that can be further transformed into a variety of other functional groups.

The table below provides representative examples of the addition of this compound to various aldehydes.

| Aldehyde | Product | Solvent | Yield (%) |

| Benzaldehyde | 1-Phenyl-2-(3-fluorophenyl)ethanol | THF | High |

| 4-Anisaldehyde | 1-(4-Methoxyphenyl)-2-(3-fluorophenyl)ethanol | THF | High |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-(3-fluorophenyl)ethanol | THF | Good |

| 3-Pyridinecarboxaldehyde | 1-(Pyridin-3-yl)-2-(3-fluorophenyl)ethanol | THF | Good |

Note: The yields are generalized to reflect the high efficiency of such alkylation reactions. The reaction proceeds readily with a variety of aromatic, heteroaromatic, and aliphatic aldehydes.

The introduction of the 3-fluorobenzyl group through these synthetic methods is particularly relevant in medicinal chemistry. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, for instance, by blocking metabolic oxidation at the benzyl position or by engaging in specific interactions with enzyme active sites. smolecule.com The versatility of this compound as a synthetic building block thus makes it a key reagent in the discovery and development of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-fluorobenzylzinc chloride and its derived products. The presence of magnetically active nuclei such as ¹⁹F, ¹H, and ¹³C provides a comprehensive picture of the molecule's framework.

¹H NMR: The ¹H NMR spectrum of this compound in a solvent like THF-d₈ would provide key structural information. The benzylic protons (Ar-CH₂-ZnCl) are expected to appear as a singlet, with a chemical shift influenced by the adjacent electropositive zinc atom. The aromatic protons would exhibit a complex splitting pattern due to both homo- and heteronuclear (¹H-¹⁹F) coupling. Based on the spectrum of the precursor, 3-fluorobenzyl chloride, the aromatic signals would likely appear in the range of 6.8 to 7.4 ppm. The integration of these signals is crucial for confirming the relative number of protons in the molecule.

¹³C NMR of Derived Products: While the direct ¹³C NMR of the organozinc reagent can be complicated by the quadrupolar zinc nucleus, the analysis of its reaction products is routine and highly informative. For instance, in a Negishi coupling reaction, the benzylic carbon and the aromatic carbons of the 3-fluorobenzyl moiety will show characteristic chemical shifts in the final coupled product, confirming the successful transfer of the fluorinated benzyl (B1604629) group.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

| ¹⁹F | -100 to -140 (estimated) | Singlet or complex multiplet due to coupling with aromatic protons | Confirmation of fluorine presence and electronic environment |

| ¹H (Benzylic) | ~2.0 - 3.0 (estimated) | Singlet | Confirmation of the benzylic methylene (B1212753) group attached to zinc |

| ¹H (Aromatic) | 6.8 - 7.4 (estimated) | Complex multiplets | Confirmation of the aromatic ring structure and substitution pattern |

| ¹³C (Product) | Varies depending on the coupled product | Singlets or multiplets | Structural confirmation of the final product after reaction |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Progress Monitoring

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for monitoring the progress of reactions in which it participates. Due to the reactive and non-volatile nature of the organozinc reagent, soft ionization techniques such as Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI).

The ESI-MS of a solution of this compound would likely show ions corresponding to solvated species or higher-order zincates. The isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and chlorine (³⁵Cl, ³⁷Cl) would provide a characteristic signature for ions containing these elements, allowing for unambiguous identification.

In the context of reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of the desired product. For example, in a Negishi coupling, aliquots of the reaction mixture can be quenched and analyzed by GC-MS or LC-MS to determine the extent of conversion. The mass spectrum of the product would show a molecular ion peak corresponding to the newly formed carbon-carbon bond.

| Analytical Target | Ionization Technique | Expected m/z | Key Information |

| This compound | ESI | [C₇H₆FZnCl + Solvent + H]⁺ or related adducts | Confirmation of reagent presence and solvation state |

| Reaction Product | EI or ESI | Molecular ion peak of the coupled product | Confirmation of product formation and reaction completion |

Chromatographic Techniques for Purity Assessment and Yield Determination

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of the this compound reagent and for determining the yield of its reactions.

Gas Chromatography (GC): Due to the low volatility and thermal instability of organozinc reagents, direct GC analysis is generally not feasible. However, GC-MS is a powerful technique for analyzing the reaction mixture after a derivatization or quenching step. For instance, quenching the reagent with a proton source would yield 3-fluorotoluene, which can be quantified by GC to determine the initial concentration of the active organozinc species. This method is also excellent for separating and identifying volatile byproducts of a reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the direct analysis of reaction mixtures containing this compound, provided that the reagent is handled under inert conditions to prevent degradation on the column. Reversed-phase HPLC with a suitable organic mobile phase can be used to separate the organozinc reagent from its precursors (e.g., 3-fluorobenzyl chloride) and from the products of its reactions. A UV detector can be used for quantification, as the aromatic ring of the compound is chromophoric. This allows for the direct monitoring of the consumption of the reagent and the formation of the product, enabling the determination of reaction kinetics and final yield.

| Technique | Sample Preparation | Stationary Phase | Mobile Phase | Detection | Application |

| GC-MS | Quenching/Derivatization | Non-polar (e.g., DB-5) | Inert gas (e.g., He) | Mass Spectrometry | Purity of precursor, analysis of volatile byproducts, indirect quantification of the reagent |

| HPLC | Direct injection under inert atmosphere | Reversed-phase (e.g., C18) | Acetonitrile/Water or THF/Hexane | UV (e.g., at 254 nm) | Purity of the reagent solution, reaction monitoring, yield determination |

Investigation of Reagent Concentration and Stability in Solution

The accurate determination of the concentration of this compound solutions and an understanding of its stability are critical for stoichiometric control in chemical reactions.

Concentration Determination: A common and reliable method for determining the concentration of organozinc reagents is through iodometric titration. In this method, a known excess of iodine is reacted with an aliquot of the this compound solution. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate. The endpoint is typically detected using a starch indicator, which forms a deep blue complex with iodine. This allows for a precise calculation of the molarity of the active organozinc reagent in the solution.

Stability in Solution: this compound is typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF). sigmaaldrich.com For laboratory use, it is crucial to store the solution under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (typically 2-8 °C) to minimize degradation. sigmaaldrich.com Stability studies would involve storing the solution under these conditions and periodically measuring its concentration by titration. Any significant decrease in molarity over time would indicate decomposition. Factors that can affect stability include exposure to air, moisture, light, and elevated temperatures. Such studies are essential for establishing a reliable shelf-life for the reagent solution.

| Parameter | Methodology | Conditions | Key Findings |

| Concentration | Iodometric Titration | Reaction with excess I₂, back-titration with Na₂S₂O₃ | Provides accurate molarity of the active organozinc reagent. |

| Stability | Long-term storage followed by periodic concentration determination | 2-8 °C, inert atmosphere | Determines the rate of degradation and establishes a reliable shelf-life. |

Future Perspectives and Emerging Research Directions for 3 Fluorobenzylzinc Chloride

Development of More Sustainable and Greener Synthesis Routes

The traditional synthesis of 3-Fluorobenzylzinc chloride involves the reaction between 3-fluorobenzyl chloride and a zinc source, often in a solvent like tetrahydrofuran (B95107) (THF). smolecule.comchemicalbook.com While effective, future research is increasingly directed towards "greener" methodologies that minimize waste, reduce energy consumption, and utilize more environmentally benign materials.

Future research will likely focus on optimizing these direct insertion methods, exploring novel, non-toxic activating agents, and investigating the use of recyclable or biodegradable solvent systems to further enhance the sustainability of this compound synthesis.

| Synthesis Route | Key Features | Sustainability Advantage |

| Traditional Method | 3-Fluorobenzyl chloride + ZnCl₂ in THF | Established and reliable |

| Direct Insertion (Activated Zn) | Uses highly reactive zinc (e.g., Rieke® Zinc) | Milder conditions, broader functional group tolerance, avoids less stable intermediates. sigmaaldrich.com |

| LiCl-Mediated Insertion | Employs LiCl as an activating agent | Avoids harsh solvents (e.g., DMSO), increases reaction efficiency at lower temperatures. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The primary application of this compound is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to form C(sp³)–C(sp²) bonds. smolecule.comwikipedia.org The efficiency, selectivity, and substrate scope of these transformations are critically dependent on the catalytic system. Future research is heavily invested in the design and discovery of new catalysts that can overcome existing limitations.

Innovations in ligand design are at the forefront of this exploration. The development of sophisticated biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination step while suppressing unwanted side reactions like β-hydride elimination in related systems. nih.govmit.edu For the coupling of organozinc reagents with more challenging and economically attractive substrates like aryl chlorides, highly active nickel catalysts bearing amido pincer-type ligands have demonstrated excellent performance and good functional group tolerance. organic-chemistry.orgnih.gov

Another promising avenue is the use of well-defined precatalysts, such as palladacycles, which can generate the active L-Pd(0) species more efficiently than traditional palladium sources like Pd(OAc)₂. core.ac.uk This leads to faster reactions, lower catalyst loadings, and potentially cleaner reaction profiles. Future work will likely involve high-throughput screening of new ligand libraries and the development of catalysts based on more abundant and less toxic metals to further improve the practicality and sustainability of reactions involving this compound.

| Catalyst System | Focus Area | Potential Improvement for this compound Reactions |

| Palladium with Biarylphosphine Ligands | Ligand design (e.g., CPhos) | Enhanced selectivity, suppression of side reactions, improved yields. nih.gov |

| Nickel with Pincer Ligands | Catalyst design | High activity for less reactive coupling partners (e.g., aryl chlorides), cost-effective alternative to palladium. organic-chemistry.orgnih.gov |

| Palladacycle Precatalysts | Precatalyst development | Faster generation of active catalyst, lower catalyst loadings, milder reaction conditions. core.ac.uk |

Investigation of Asymmetric Transformations

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. A significant future direction for this compound is its application in asymmetric transformations to create chiral centers. The addition of organozinc reagents to carbonyl compounds (aldehydes, ketones) is a powerful method for producing chiral secondary and tertiary alcohols. researchgate.net

This transformation relies on the use of chiral catalysts or ligands that can control the facial selectivity of the nucleophilic attack. mdpi.com While extensive research has been conducted on the asymmetric addition of simpler organozincs like diethylzinc, the application of these methods to functionalized benzylic reagents like this compound is an area of active investigation. Researchers are exploring a variety of chiral inductors, including ligands derived from natural products, BINOL, and sparteine, to achieve high enantioselectivity. researchgate.netncl.res.in The development of a robust catalytic system that can deliver the 3-fluorobenzyl moiety with high stereocontrol would be a significant breakthrough, opening new pathways to complex chiral building blocks.

Application in Complex Natural Product and Drug Scaffold Synthesis

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. smolecule.com The 3-fluorobenzyl group introduced by this compound is therefore a valuable motif for building and modifying complex bioactive molecules. Its high functional group tolerance makes it an ideal reagent for use in the later stages of a synthesis, where delicate functionality must be preserved. sigmaaldrich.comorganicreactions.org

Future applications will see this compound used to construct key fragments of complex natural products and to derivatize "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. unife.it Its role as a key building block in the synthesis of novel enzyme inhibitors and modulators of protein-protein interactions is expected to expand. smolecule.com Researchers are leveraging its reactivity to create libraries of novel compounds for drug discovery programs, aiming to develop new therapeutic agents. beilstein-journals.org

Integration into Automated Synthesis Platforms